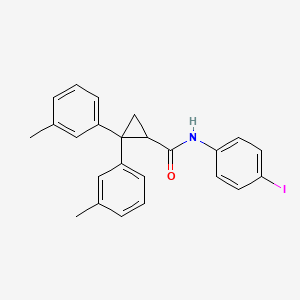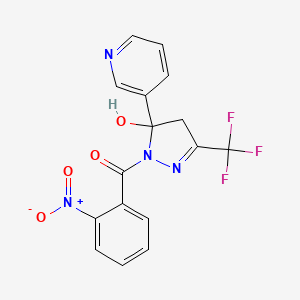
N-(4-iodophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is a complex organic compound characterized by the presence of an iodophenyl group, two methylphenyl groups, and a cyclopropane carboxamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction involving a suitable alkene and a carbene precursor.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction using iodine and a suitable catalyst.
Attachment of the Methylphenyl Groups: The methylphenyl groups can be attached through Friedel-Crafts alkylation reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-iodophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the iodine atom.
Applications De Recherche Scientifique
N-(4-iodophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide: Similar structure with a bromine atom instead of iodine.
N-(4-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide: Similar structure with a chlorine atom instead of iodine.
N-(4-fluorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide: Similar structure with a fluorine atom instead of iodine.
Uniqueness
N-(4-iodophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can influence the compound’s electronic properties, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C24H22INO |
|---|---|
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
N-(4-iodophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H22INO/c1-16-5-3-7-18(13-16)24(19-8-4-6-17(2)14-19)15-22(24)23(27)26-21-11-9-20(25)10-12-21/h3-14,22H,15H2,1-2H3,(H,26,27) |
Clé InChI |
ODDCOVWJMMDYBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2(CC2C(=O)NC3=CC=C(C=C3)I)C4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15013080.png)
![3,4,5-tris(benzyloxy)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013081.png)

![2-{[(E)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15013097.png)
![2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B15013099.png)
![2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B15013113.png)
![N-({N'-[(Z)-(3-Chloro-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B15013116.png)
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)](/img/structure/B15013117.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B15013138.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15013141.png)
![N-({N'-[(Z)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013150.png)
![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B15013151.png)
![Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B15013166.png)
